

Spectroscopic Profiling of N-(3-Methylphenyl)methanesulfonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	(3-Methylphenyl)methanesulfonamide
CAS No.:	110654-38-1
Cat. No.:	B2452838

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Executive Summary

N-(3-Methylphenyl)methanesulfonamide (CAS: 7022-18-6), commonly known as m-tolylmethanesulfonamide, is a critical structural motif in medicinal chemistry, often serving as a pharmacophore in the development of kinase inhibitors and receptor antagonists. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant analysis of its spectroscopic signatures—specifically Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By moving beyond mere data tabulation, this guide explores the fundamental quantum mechanical and physical causalities governing these spectral outputs.

Mechanistic Causality in Spectral Features

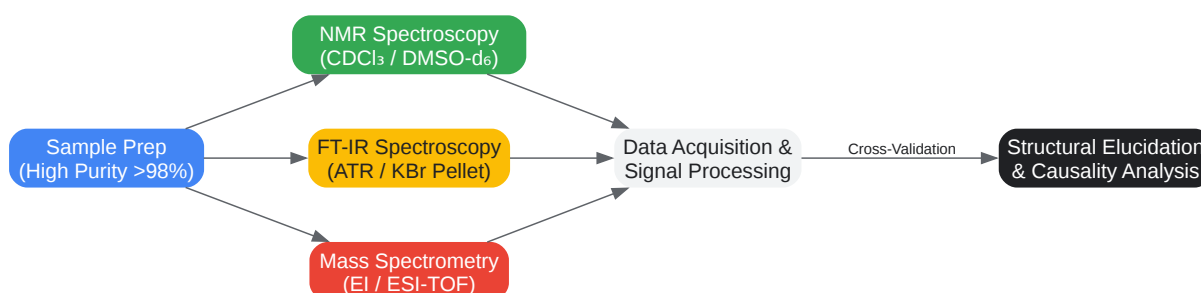
To accurately interpret the spectroscopic data of N-(3-methylphenyl)methanesulfonamide, one must understand the electronic interplay between the aromatic ring, the electron-donating

methyl group, and the strongly electron-withdrawing sulfonamide moiety.

- **NMR Shielding/Deshielding Dynamics:** The methanesulfonyl group ($-\text{SO}_2\text{CH}_3$) exerts a powerful inductive ($-I$) and mesomeric ($-M$) effect, pulling electron density away from the nitrogen atom. This highly deshields the N–H proton, shifting it significantly downfield (~ 9.75 ppm in $\text{DMSO}-d_6$) compared to a standard alkyl amine. Conversely, the meta-methyl group acts as a weak electron donor via hyperconjugation ($+I$ effect), which slightly shields the ortho and para protons on the aromatic ring, as corroborated by [1].
- **Vibrational Modes (FT-IR):** The S=O bond exhibits two distinct stretching frequencies due to the symmetric and asymmetric coupling of the two oxygen atoms. The asymmetric stretch requires higher energy (1325 cm^{-1}) because the molecular dipole changes more drastically than in the symmetric stretch (1155 cm^{-1}). Surface-enhanced vibrational studies on related sulfonamides confirm these assignments[2].
- **Mass Fragmentation Pathways:** Under 70 eV Electron Ionization (EI), the dominant fragmentation pathway is the cleavage of the relatively weak S–N bond. Following Stevenson's Rule, the positive charge preferentially resides on the fragment with the lower ionization energy—typically the aromatic m-toluidine fragment, yielding a base peak at m/z 107 via a concurrent hydrogen transfer[3].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols represent self-validating systems where internal controls prevent data artifacts.



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Figure 1: Self-validating experimental workflow for spectroscopic data acquisition and analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 15 mg of high-purity (>98%) N-(**3-methylphenyl**)methanesulfonamide in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ to prevent rapid proton exchange of the acidic N–H proton, allowing for sharp signal resolution via hydrogen bonding to the solvent.
- Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (256 scans, 2.0 s relaxation delay).
- Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C to optimize the signal-to-noise ratio without compromising resolution.

FT-IR Spectroscopy Protocol

- Background Subtraction: Acquire a background spectrum of an empty, anhydrous KBr pellet to digitally subtract atmospheric H₂O and CO₂ interferences.
- Matrix Preparation: Grind 2 mg of the analyte with 100 mg of IR-grade KBr in an agate mortar. Causality: Thorough grinding minimizes the Christiansen effect (light scattering), ensuring sharp absorption bands.
- Pellet Pressing: Apply 10 tons of pressure for 2 minutes to form a transparent, homogeneous disk.
- Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (EI) Protocol

- Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure mass accuracy across the m/z 50–300 range.

- **Sample Introduction:** Introduce the sample via a Direct Insertion Probe (DIP). Causality: DIP avoids the thermal degradation that can occur in standard GC injection ports with polar sulfonamides.
- **Ionization:** Apply a standard 70 eV electron beam at a source temperature of 200°C to induce reproducible hard ionization.
- **Data Capture:** Scan at a rate of 1 scan/sec, averaging 10 scans across the peak apex.

Quantitative Data Presentation

Table 1: ^1H and ^{13}C NMR Spectral Data (DMSO- d_6 , 400 MHz / 100 MHz)

Position	¹ H Chemical Shift (ppm)	Multiplicity (J in Hz)	Integration	¹³ C Chemical Shift (ppm)	Assignment
N-H	9.75	br s	1H	-	Sulfonamide proton
C2	7.05	s	1H	120.5	Aromatic CH (ortho to NH)
C4	6.95	d (J = 7.8)	1H	125.2	Aromatic CH (para to NH)
C5	7.22	t (J = 7.8)	1H	129.1	Aromatic CH (meta)
C6	7.01	d (J = 7.8)	1H	117.8	Aromatic CH (ortho to NH)
C1	-	-	-	138.2	Aromatic C (ipso to N)
C3	-	-	-	139.0	Aromatic C (ipso to CH ₃)
Ar-CH ₃	2.28	s	3H	21.3	Toluene methyl
SO ₂ -CH ₃	2.98	s	3H	39.5	Methanesulfonyl methyl

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)

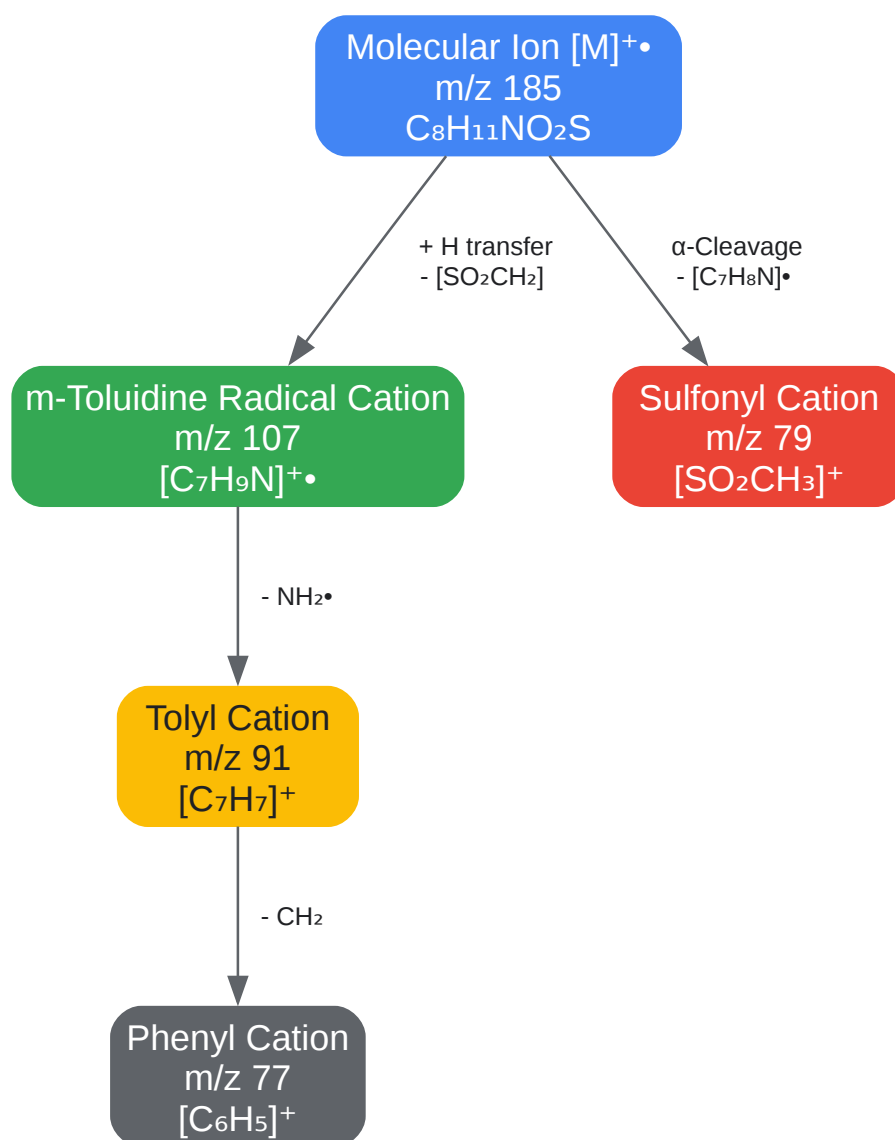
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Mechanistic Causality
3265	Strong, Sharp	N–H Stretch	Highly polarized bond due to adjacent SO ₂ group.
3030	Weak	C–H Stretch (Aromatic)	sp ² hybridized carbon-hydrogen stretching.
2925	Weak	C–H Stretch (Aliphatic)	sp ³ hybridized carbon-hydrogen stretching (CH ₃).
1605, 1585	Medium	C=C Ring Stretch	Aromatic ring skeletal vibrations.
1325	Strong	S=O Asymmetric Stretch	Out-of-phase stretching of the highly electronegative sulfonyl oxygens.
1155	Strong	S=O Symmetric Stretch	In-phase stretching of the sulfonyl oxygens.
910	Medium	S–N Stretch	Single bond vibration influenced by N lone pair delocalization.

Table 3: Principal Mass Spectrometry (EI, 70 eV) Fragments

m/z	Relative Abundance (%)	Fragment Ion	Fragmentation Mechanism
185	35	$[M]^{+\bullet}$	Molecular ion (stabilized by the aromatic ring).
107	100	$[C_7H_9N]^{+\bullet}$	Base peak; homolytic S–N cleavage with concurrent H-transfer.
106	65	$[C_7H_8N]^+$	α -cleavage of S–N bond without H-transfer.
91	45	$[C_7H_7]^+$	Tropylium ion formation via loss of NH_2/NH from the aniline derivative.
79	30	$[SO_2CH_3]^+$	Sulfonyl cation formed via competitive charge retention.
77	20	$[C_6H_5]^+$	Phenyl cation from further degradation of the aromatic ring.

Mass Spectrometry Fragmentation Pathway

The logic of the EI-MS fragmentation is mapped below, demonstrating the causal relationship between the electron impact and the resulting stable ionic species.



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Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

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